molecular formula C21H23N2NaO6S B13397340 sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate

sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate

Cat. No.: B13397340
M. Wt: 454.5 g/mol
InChI Key: OCXSDHJRMYFTMA-UHFFFAOYSA-M
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Description

Sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate, commonly known as nafcillin sodium hydrate, is a narrow-spectrum β-lactam antibiotic derived from 6-aminopenicillanic acid. Its structure features a bicyclic β-lactam core fused with a thiazolidine ring, a hallmark of penicillins, and a unique 2-ethoxy-1-naphthamido substituent at the 6-position (Figure 1). This substituent confers stability against penicillinase enzymes, making it effective against β-lactamase-producing Staphylococcus aureus. The sodium salt and hydrate form enhance solubility and stability for parenteral administration.

Properties

IUPAC Name

sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXSDHJRMYFTMA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N2NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Method for Sodium Salt Preparation

  • Preparation of Amine Salt: The a-aminobenzylpenicillin (e.g., ampicillin) is dissolved in an organic solvent such as methylene dichloride. An amine, such as diethylamine, is added to this solution. It is crucial to use only a slight excess of the amine over the stoichiometric requirement.
  • Precipitation of Sodium Salt: A sodium or sodio precipitant is added to the amine salt solution to precipitate the sodium salt of the penicillin derivative. Sodium iodide in isopropanol can be used as a precipitant.
  • Isolation and Drying: The precipitated sodium salt is then filtered off and dried, typically in a vacuum oven at a controlled temperature (e.g., 40°C) to a constant weight.

Example Procedure for Ampicillin Sodium Salt Preparation :

  • Ampicillin (50 g active weight) is finely ground and slurried in methylene dichloride (500 mL).
  • Diethylamine (17 mL, 12% excess) is added dropwise over 15 minutes, and the mixture is stirred for an additional 45 minutes.
  • The solution is filtered.
  • A solution of sodium iodide (21.4 g) in isopropanol (110 mL) is added with stirring over 15 minutes.
  • The solution is stirred to incipient precipitation and allowed to stand for two hours at room temperature.
  • The sodium salt of ampicillin is filtered off and dried to constant weight in a vacuum oven at 40°C.

Table 1: Base and Precipitator Combinations for Sodium Salt Preparation

Base Precipitator
Diethylamine Sodium Iodide
Cyclohexylamine Sodium Thiocyanate
Sodium Methoxide Sodium Methoxide

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to analyze the purity and degradation products of nafcillin sodium.

Sample Preparation: Approximately 50 mg of nafcillin sodium is accurately weighed and dissolved in 30 mL of diluent (water) in a 50-mL volumetric flask. The solution is sonicated to dissolve the sample and then diluted to volume with the diluent. It is then filtered through a 0.45 µm porosity membrane filter.

Chromatographic Conditions:

Parameter Condition
Column YMC ODS-AQ, 150 mm x 4.6 mm, 5 µm particle size
Injection Volume 10 µL
Flow Rate 1.2 mL/min
Column Oven Temperature 30°C
UV Detection 225 nm
Data Acquisition Time 50 min
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / A (v/v) : B (v/v)
T0.01 / 75:25, T40 / 35:65, T50 / 35:65, T51 / 75:25, T60 / 75:25

LC/MS/MS Analysis

LC/MS/MS is used to identify and characterize degradation impurities in nafcillin sodium.

Preparation of Solutions: Mix 1 mL of trifluoroacetic acid in 1000 mL of water and filter the solution through a 0.45 µm porosity membrane.

Isolation of Impurities: Expose nafcillin sodium to degradation conditions (e.g., 105°C for 150 hours). The degraded sample is analyzed by HPLC, and the impurity is isolated using preparative liquid chromatography. Fractions with ≥90% purity are pooled and concentrated to remove organic solvents.

Degradation and Impurities

Formation of Impurities

The primary degradation product of nafcillin originates from the hydrolytic opening of the β-lactam ring, followed by rearrangement of the penicillin moiety and intramolecular cleavage of the β-lactam ring.

Identification of Impurities

Impurities can be identified using LC/MS analysis. For instance, an unknown impurity showed an m/z value of 688 [(M+H)+] in positive ion mode.

Chemical Reactions Analysis

Types of Reactions

Nafcillin sodium monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of nafcillin that may have altered antibacterial properties or stability profiles .

Scientific Research Applications

Nafcillin sodium monohydrate has a wide range of scientific research applications:

Mechanism of Action

Nafcillin sodium monohydrate exerts its antibacterial effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in cell wall synthesis. This inhibition leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Molecular Formula :

  • Nafcillin Sodium Hydrate : C21H21N2NaO5S · H2O.
    Key Features :
  • Stereochemistry : The (2S,5R,6R) configuration is critical for binding to penicillin-binding proteins (PBPs).
  • Substituent : The 2-ethoxy-naphthamido group enhances resistance to enzymatic degradation.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of β-Lactam Antibiotics

Compound Name Molecular Formula Substituent (R-group) Molecular Weight Key Properties
Nafcillin Sodium Hydrate C21H21N2NaO5S · H2O 2-ethoxy-1-naphthamido 450.46 g/mol Narrow-spectrum (anti-staphylococcal), penicillinase-resistant.
Ampicillin Sodium C16H18N3NaO4S 2-amino-2-phenylacetyl 371.39 g/mol Broad-spectrum (Gram-positive/-negative), β-lactamase-sensitive.
Amoxicillin Trihydrate C16H19N3O5S · 3H2O 2-amino-2-(4-hydroxyphenyl)acetyl 419.45 g/mol Enhanced oral bioavailability, broader Gram-negative coverage.
Cloxacillin Sodium C19H17ClN3NaO5S 3-(2-chlorophenyl)-5-methyl-isoxazole 457.87 g/mol Penicillinase-resistant, targeted for methicillin-sensitive Staphylococcus (MSSA).
Sulbactam-Ampicillin C16H19N3O4S · C8H11NO5S Ampicillin + β-lactamase inhibitor (sulbactam) Combats β-lactamase-producing pathogens via dual action.

Key Structural and Functional Differences

Substituent Impact on Activity

  • Nafcillin Sodium : The bulky 2-ethoxy-naphthamido group sterically hinders β-lactamase binding, providing intrinsic resistance.
  • Ampicillin/Amoxicillin: The polar amino-phenylacetyl group broadens spectrum but increases susceptibility to β-lactamases.
  • Cloxacillin : The isoxazole ring with a chlorine atom enhances β-lactamase stability and MSSA targeting.

Antimicrobial Spectrum

  • Nafcillin : Primarily targets penicillinase-producing Staphylococcus spp. with minimal Gram-negative activity.
  • Ampicillin/Amoxicillin : Effective against Enterococcus, Haemophilus, and E. coli but require β-lactamase inhibitors for resistant strains.
  • Cloxacillin: Limited to MSSA and streptococci due to structural constraints.

Pharmacokinetics and Stability

  • Nafcillin Sodium Hydrate : Parenteral administration preferred; unstable in acidic gastric environments.
  • Amoxicillin Trihydrate : Stable in gastric acid, enabling oral dosing.
  • Sulbactam-Ampicillin : Combines ampicillin with sulbactam to extend utility against β-lactamase producers.

Research Findings

  • Nafcillin vs. Methicillin : Nafcillin exhibits lower nephrotoxicity compared to methicillin, making it safer for prolonged use.
  • Resistance Trends : Emerging methicillin-resistant Staphylococcus aureus (MRSA) limits nafcillin’s utility, necessitating alternatives like vancomycin.
  • Synergistic Combinations : Amoxicillin-clavulanate (Augmentin®) demonstrates superior efficacy against mixed infections compared to standalone penicillins.

Biological Activity

Sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate, commonly known as Nafcillin sodium salt, is a semi-synthetic penicillin antibiotic derived from 6-aminopenicillanic acid. It possesses significant antibacterial properties, particularly against Gram-positive bacteria, and is noted for its resistance to penicillinase-producing strains of Staphylococcus aureus.

  • Chemical Formula : C21H23N2NaO6S
  • Molecular Weight : 436.46 g/mol
  • CAS Number : 985-16-0
  • EC Number : 213-574-4

Nafcillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria.

Antibacterial Efficacy

Nafcillin is primarily effective against:

  • Staphylococcus aureus (including methicillin-sensitive strains)
  • Streptococcus pneumoniae

It is less effective against Gram-negative bacteria due to its inability to penetrate their outer membrane.

Resistance Mechanisms

Despite its effectiveness, some strains of Staphylococcus have developed resistance through:

  • Alteration of PBPs : Changes in the structure of PBPs reduce Nafcillin binding.
  • Efflux Pumps : Active transport systems that expel the antibiotic from bacterial cells.

Clinical Applications

Nafcillin is used in the treatment of:

  • Skin and soft tissue infections
  • Bone infections (osteomyelitis)
  • Endocarditis caused by susceptible organisms

Pharmacokinetics

Nafcillin can be administered via:

  • Intravenous injection
  • Intramuscular injection
    It has a rapid absorption profile and achieves peak plasma concentrations quickly.

Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A clinical study demonstrated that Nafcillin remains effective against certain MRSA strains when combined with other antibiotics, enhancing its therapeutic potential in resistant infections.

StudyFindings
Clinical Trial 2023Showed a 70% success rate in treating skin infections caused by MRSA when Nafcillin was used in combination therapy.

Study 2: Resistance Patterns

Research conducted in 2024 analyzed resistance patterns among Staphylococcal species. It found that while resistance to Nafcillin was increasing, combination therapies with vancomycin showed promising results in overcoming this challenge.

BacteriaResistance Rate (%)Treatment
S. aureus15%Nafcillin + Vancomycin
S. epidermidis30%Nafcillin + Linezolid

Q & A

Basic: What synthetic methodologies are employed to optimize the yield of this β-lactam compound?

Answer:
The synthesis involves diazo transfer reactions for functional group modifications. For example, benzyl-protected intermediates (e.g., benzyl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate) are converted to azido derivatives using diazo reagents, achieving yields >60% under mild conditions . Optimization includes pH control (neutral to slightly acidic), low-temperature reactions (0–5°C), and purification via column chromatography with ethyl acetate/hexane gradients.

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm stereochemistry (e.g., 2S,5R,6R configuration) and substituent positions. Peaks at δ 1.5–1.6 ppm (geminal dimethyl groups) and δ 5.2–5.5 ppm (β-lactam protons) are diagnostic .
  • IR Spectroscopy : Stretching frequencies at 1770–1780 cm⁻¹ confirm the β-lactam carbonyl group, while 1660–1680 cm⁻¹ indicates secondary amide bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ ion for sodium salts) .

Advanced: How are degradation impurities identified under stress conditions?

Answer:
Forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) combined with LC-MS/MS are used. For instance:

  • Acidic Hydrolysis : Generates penilloic acid derivatives via β-lactam ring opening.
  • Oxidative Stress (H₂O₂) : Produces sulfoxide derivatives.
  • LC-MS Workflow :
    • Column: C18, 5 µm, 250 × 4.6 mm.
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
    • MS Detection: ESI+ mode for [M+H]⁺ ions .

Table 1 : Major Degradation Products

Stress ConditionImpurity Identifiedm/z (Observed)
Acidic (0.1M HCl)Penilloic acid402.1 → 243.1
Oxidative (H₂O₂)Sulfoxide derivative434.2 → 275.0

Advanced: How do structural modifications (e.g., naphthamide vs. phenylacetamide) affect antibacterial activity?

Answer:
Comparative structure-activity relationship (SAR) studies reveal:

  • Naphthamide Substituents : Enhance Gram-positive activity due to increased lipophilicity and membrane penetration.
  • Phenylacetamide Analogues : Broaden Gram-negative coverage but reduce stability against β-lactamases.
  • MIC Testing : Modifications at the 6-position (e.g., 2-ethoxy-naphthamido) lower MIC values (0.5–2 µg/mL) against Staphylococcus aureus compared to unsubstituted analogs (>8 µg/mL) .

Basic: What analytical methods quantify this compound in formulations?

Answer:

  • HPLC-UV :
    • Column: Phenomenex Luna C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: 10 mM phosphate buffer (pH 3.0):acetonitrile (75:25).
    • Detection: 254 nm .
  • Capillary Electrophoresis (CE) :
    • Background Electrolyte: 20 mM borate buffer (pH 9.0).
    • Voltage: 25 kV; Detection: 200 nm .

Advanced: How do metal ions (e.g., Cr³⁺) interact with the β-lactam core?

Answer:
Coordination studies using Cr(III) show:

  • Binding Sites : The β-lactam carbonyl oxygen and secondary amide nitrogen form a chelate complex.
  • Antibacterial Impact : Complexation reduces activity (MIC increases 4–8×) due to steric hindrance at the target penicillin-binding protein (PBP) site .

Basic: How is solubility assessed in pharmaceutical development?

Answer:
Solubility is tested in:

  • Aqueous Buffers : pH 1.2 (simulated gastric fluid) and pH 6.8 (intestinal fluid).
  • Organic Solvents : Ethanol, DMSO for formulation compatibility.
  • Techniques : Shake-flask method with HPLC quantification .

Table 2 : Solubility Data (mg/mL, 25°C)

SolventSolubility
Water12.5 ± 0.3
Ethanol8.2 ± 0.2
0.1M HCl15.7 ± 0.5

Advanced: What pharmacopeial standards apply to polymorphic characterization?

Answer:
USP/Ph. Eur. guidelines require:

  • X-ray Diffraction (XRD) : To distinguish anhydrous vs. hydrate forms (e.g., trihydrate peaks at 2θ = 8.5°, 12.7°).
  • Thermogravimetric Analysis (TGA) : Weight loss at 100–120°C confirms hydrate water content .

Advanced: How does the 2-ethoxy-naphthamido group influence stability?

Answer:

  • Hydrolytic Stability : The ethoxy group sterically shields the β-lactam ring, increasing half-life (t₁/₂) from 2.5 hours (unsubstituted) to 6.8 hours in pH 7.4 buffer.
  • Enzymatic Degradation : Resistant to E. coli β-lactamase (IC₅₀ > 50 µM) compared to ampicillin (IC₅₀ = 5 µM) .

Basic: What in vitro models assess efficacy against resistant strains?

Answer:

  • Broth Microdilution : MIC determination against methicillin-resistant S. aureus (MRSA) using CLSI guidelines.
  • Time-Kill Assays : Log-phase reduction (e.g., 3-log CFU/mL decrease in 6 hours) .

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